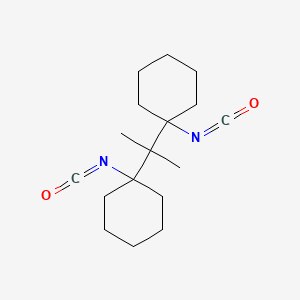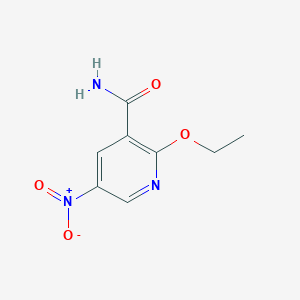
1,1'-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane): is a chemical compound with the molecular formula C₁₅H₂₂N₂O₂. It is known for its use in various industrial applications, particularly in the production of polymers and coatings. This compound is characterized by the presence of two isocyanate groups attached to a cyclohexane ring, which makes it highly reactive and suitable for polymerization reactions .
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) can be synthesized through the reaction of cyclohexane with phosgene and a suitable amine. The reaction typically involves the following steps:
Cyclohexane Reaction: Cyclohexane is reacted with phosgene to form cyclohexyl isocyanate.
Amine Addition: The cyclohexyl isocyanate is then reacted with a suitable amine, such as propane-2,2-diamine, to form the final product.
Industrial Production Methods: In industrial settings, the production of 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Phosgenation: Reacting cyclohexane with phosgene in the presence of a catalyst.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound.
化学反应分析
Types of Reactions: 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) undergoes various types of chemical reactions, including:
Polymerization: Reacts with polyols to form polyurethanes.
Substitution: Can undergo nucleophilic substitution reactions with alcohols and amines.
Addition: Reacts with water to form urea derivatives.
Common Reagents and Conditions:
Polymerization: Typically carried out in the presence of a catalyst such as dibutyltin dilaurate at elevated temperatures.
Substitution: Requires the presence of a nucleophile such as an alcohol or amine under mild conditions.
Addition: Reacts with water at room temperature to form urea derivatives.
Major Products:
Polyurethanes: Formed through polymerization with polyols.
Urea Derivatives: Formed through addition reactions with water.
科学研究应用
1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its reactivity and ability to form stable polymers.
Medicine: Explored for its potential in creating biocompatible coatings for medical devices.
作用机制
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) primarily involves its reactivity with nucleophiles. The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethane, urea, and other derivatives. This reactivity is exploited in polymerization reactions to form polyurethanes and other polymers. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups undergo nucleophilic addition with alcohols and amines.
Polymerization: The compound acts as a monomer in polymerization reactions to form long-chain polymers.
相似化合物的比较
Cyclohexane-1,4-diisocyanate: Similar in structure but with isocyanate groups at different positions.
Hexamethylene diisocyanate: Contains a linear aliphatic chain instead of a cyclohexane ring.
Toluene diisocyanate: Contains an aromatic ring instead of a cyclohexane ring.
Uniqueness: 1,1’-(Propane-2,2-diyl)bis(1-isocyanatocyclohexane) is unique due to its cyclohexane ring structure and the presence of two isocyanate groups at specific positions. This structure imparts distinct reactivity and mechanical properties, making it suitable for specialized applications in polymer and material science .
属性
CAS 编号 |
58708-01-3 |
|---|---|
分子式 |
C17H26N2O2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
1-isocyanato-1-[2-(1-isocyanatocyclohexyl)propan-2-yl]cyclohexane |
InChI |
InChI=1S/C17H26N2O2/c1-15(2,16(18-13-20)9-5-3-6-10-16)17(19-14-21)11-7-4-8-12-17/h3-12H2,1-2H3 |
InChI 键 |
QIVRKSLMUAURGI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1(CCCCC1)N=C=O)C2(CCCCC2)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)


![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)
![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)
![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)




